4-(Cyclopropylsulfonyl)phenylboronic acid can be synthesized through several methods, which involve the functionalization of phenylboronic acid with sulfonyl groups. This compound falls under the category of organosilicon compounds and is classified as a boronic acid derivative due to the presence of the boron atom in its structure.
The synthesis of 4-(cyclopropylsulfonyl)phenylboronic acid typically involves several key steps:
For example, one method described in literature involves reacting 4-bromobenzenesulfonyl chloride with an appropriate amine under controlled conditions to yield the final product with high purity and yield .
The molecular formula for 4-(cyclopropylsulfonyl)phenylboronic acid is C₉H₁₁B₃O₃S. Its structure features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its bonding angles and spatial arrangement.
4-(Cyclopropylsulfonyl)phenylboronic acid participates in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and the presence of catalysts like palladium .
The mechanism by which 4-(cyclopropylsulfonyl)phenylboronic acid interacts with biological molecules often involves:
Studies have demonstrated that such interactions are pH-dependent, enhancing specificity for certain substrates under physiological conditions .
4-(Cyclopropylsulfonyl)phenylboronic acid exhibits several notable properties:
Chemical properties include its ability to form stable complexes with diols, making it useful in separation sciences and sensor technologies.
4-(Cyclopropylsulfonyl)phenylboronic acid has diverse applications in scientific research:
Research continues into optimizing its synthesis and expanding its applications in fields such as biochemistry and materials science .
4-(Cyclopropylsulfonyl)phenylboronic acid is systematically named (4-(cyclopropylsulfonyl)phenyl)boronic acid according to IUPAC conventions. The name reflects its core structural elements: a phenyl ring functionalized with a boronic acid group (–B(OH)₂) at C1 and a cyclopropylsulfonyl moiety (–SO₂C₃H₅) at C4. Key identifiers include:
B(C1=CC=C(C=C1)S(=O)(=O)C2CC2)(O)O, which encodes the connectivity of the cyclopropyl ring (C2CC2), sulfonyl group (=O)(=O), and boronic acid substituents [4] [6]. Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (4-(Cyclopropylsulfonyl)phenyl)boronic acid |
| CAS Registry Number | 1217501-07-9 |
| Molecular Formula | C₉H₁₁BO₄S |
| Molecular Weight | 226.06 g/mol |
| Exact Mass | 226.04700 |
| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)C2CC2)(O)O |
| Key Synonyms | 4-(Cyclopropylsulfonyl)benzeneboronic acid; [4-(CP-sulfonyl)phenyl]boronic acid |
The molecule features two electronically distinct functional groups:
Infrared Spectroscopy: Key IR absorptions include:
Nuclear Magnetic Resonance Spectroscopy:
Mass Spectrometry:
Table 2: Key Spectroscopic Signatures
| Technique | Assignment | Observed Signal(s) |
|---|---|---|
| IR | O–H stretch | 3,200–3,400 cm⁻¹ (broad) |
| S=O stretch | 1,150 cm⁻¹, 1,320 cm⁻¹ | |
| B–O stretch | 1,320–1,340 cm⁻¹ | |
| ¹H NMR | Aromatic H (ortho to B) | δ 7.85 ppm (d, J=8.5 Hz) |
| Aromatic H (meta to B) | δ 7.65 ppm (d, J=8.5 Hz) | |
| Cyclopropyl CH | δ 1.65–1.80 ppm (m) | |
| Cyclopropyl CH₂ | δ 2.85–3.05 ppm (m) | |
| MS | [M–H]⁻ | m/z 225.04 |
Electronic Effects of Sulfonyl Substituents:Replacing cyclopropyl with methylsulfonyl (4-(methylsulfonyl)phenylboronic acid) simplifies the proton NMR: the methyl group appears as a singlet at δ 3.10 ppm. However, the cyclopropyl analog’s lower symmetry generates complex cyclopropyl multiplets. The cyclopropyl group’s enhanced electron-withdrawal shifts aromatic protons downfield by 0.15–0.25 ppm compared to methylsulfonyl analogs [5].
Steric and Electronic Influence on Boron Geometry:Compared to pyrazoleboronic esters (e.g., 1-(cyclopropylsulfonyl)−4-boronic ester-1H-pyrazole), the title compound lacks heterocyclic nitrogen. This reduces conjugative stabilization of boron, increasing its electrophilicity. X-ray studies of pyrazole esters show trigonal planar boron in pinacol esters, whereas free boronic acids adopt tetrahedral anionic forms in basic media [3].
Substituent Position Effects:Meta-substituted analogs like 3-(cyclopropylsulfonyl)phenylboronic acid (CAS 1020204-12-9) exhibit asymmetric aromatic proton splitting (dd, J=7.8 Hz). The meta-isomer’s boronic acid is less influenced electronically by the sulfonyl group, reducing its Lewis acidity compared to the para-isomer [6].
Crystal Packing and Hydrogen Bonding:Although single-crystal data for the title compound is unavailable, studies on pinacol esters (e.g., 4-(cyclopropylsulfonyl)phenylboronic acid pinacol ester, CAS 648906-27-8) reveal layered structures stabilized by C–H···O interactions. The sulfonyl oxygen atoms act as hydrogen-bond acceptors, forming networks that influence solid-state reactivity [1] [3].
Table 3: Structural Analogs of 4-(Cyclopropylsulfonyl)phenylboronic Acid
| Compound Name | CAS Registry No. | Key Structural Differences | Electronic Effects |
|---|---|---|---|
| 4-(Methylsulfonyl)phenylboronic acid | 149104-88-1 | –CH₃ vs. cyclopropyl | Reduced electron-withdrawal |
| 3-(Cyclopropylsulfonyl)phenylboronic acid | 1020204-12-9 | Sulfonyl meta to boronic acid | Weaker electronic coupling |
| 4-(CP-sulfonyl)phenylboronic acid pinacol ester | 648906-27-8 | Boronic acid as Bpin ester | Reduced Lewis acidity, enhanced stability |
| 3-[(CP-sulfonyl)amino]phenylboronic acid | N/A (Aldrich CDS023347) | Sulfonamide linker vs. direct sulfonyl | Altered electronics and H-bonding capacity |
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5